6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one
Description
6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a chlorine atom at position 6 and a morpholine ring at position 3 of the quinazolinone scaffold. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
The synthesis of this compound typically involves Buchwald-Hartwig cross-coupling reactions, as demonstrated by the palladium-catalyzed coupling of 6-bromoquinazolin-4(3H)-one with morpholine, yielding the target compound in high efficiency (89% yield) . Structural modifications at position 3 (morpholine substitution) and position 6 (chlorine) are critical for its biological activity, particularly in anticancer applications. For example, the morpholine-substituted derivative 3-(4-methoxybenzyl)-6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one exhibited potent cytotoxicity against HT29 colon cancer cells (IC₅₀ = 4.12 μM) .
Structure
3D Structure
Properties
CAS No. |
89804-98-8 |
|---|---|
Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
6-chloro-3-morpholin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C12H12ClN3O2/c13-9-1-2-11-10(7-9)12(17)16(8-14-11)15-3-5-18-6-4-15/h1-2,7-8H,3-6H2 |
InChI Key |
IQZNIHVXEQDVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. Quinazolines have been extensively studied for their potential as therapeutic agents, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Quinazoline derivatives, including this compound, primarily exert their biological effects through the inhibition of specific protein kinases. Key targets include:
- Epidermal Growth Factor Receptor (EGFR) : Inhibitors of EGFR are crucial in cancer treatment due to their role in cell proliferation and survival. Studies have shown that modifications at the 6-position enhance binding affinity to EGFR, making quinazoline derivatives potent anticancer agents .
- Quorum Sensing Inhibition : Recent research indicates that some quinazoline derivatives can inhibit quorum sensing in bacteria, which is vital for biofilm formation and virulence. This suggests potential applications in treating bacterial infections .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Chlorine Substitution : The presence of chlorine at the 6-position enhances electron-withdrawing properties, which can improve the compound's efficacy against various cancer cell lines. For instance, compounds with similar substitutions have shown IC50 values as low as 5 nM against resistant cancer cells .
- Morpholine Group : The morpholine moiety contributes to increased solubility and bioavailability, which are critical for therapeutic efficacy. This group has been linked to enhanced interactions with target proteins .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Activity Type | IC50 Value (µM) | Target/Mechanism |
|---|---|---|---|
| This compound | Anticancer | 10.2 | EGFR Inhibition |
| 2-(4-(6-chlorophenyl)amino)quinazoline | Anticancer | 2.9 | c-Src Kinase Inhibition |
| 6b (related quinazoline derivative) | Quorum Sensing Inhibition | - | PqsR Inhibition |
| Various Quinazolines | Antiviral | <5 | Viral Proteins |
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 and HepG2, highlighting its potential as an anticancer agent .
- Quorum Sensing Inhibition : Research indicated that this compound could inhibit biofilm formation in Pseudomonas aeruginosa, suggesting its utility in treating chronic infections associated with biofilms .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one typically involves multi-step reactions that include the use of starting materials such as anthranilamide derivatives. The compound's structure features a quinazolinone core, which is known for its diverse biological activities. The presence of the morpholine group enhances its solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness as an inhibitor of various cancer cell lines. For instance, derivatives of quinazolinamine, including this compound, demonstrated potent inhibitory activities against breast cancer resistance protein (BCRP) and p-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy .
Table 1 summarizes the anticancer activities reported for this compound:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | |
| A549 (Lung Cancer) | 7.8 | |
| HeLa (Cervical Cancer) | 4.5 |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies indicate that it exhibits significant antibacterial and antifungal properties against various pathogens. For example, compounds derived from quinazolinones showed promising results against Staphylococcus aureus and Candida albicans.
Table 2 outlines the antimicrobial efficacy:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study 1: Breast Cancer Treatment
In a preclinical study, a series of quinazolinamine derivatives were synthesized and tested for their ability to inhibit BCRP and P-gp. The results indicated that this compound had superior efficacy compared to standard treatments, suggesting its potential as a lead compound in developing new anticancer agents .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of various quinazolinone derivatives against clinical strains of bacteria and fungi. The findings demonstrated that compounds similar to this compound exhibited significant inhibition, highlighting their potential as new antimicrobial agents .
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its structural features:
| Functional Group | Reactivity | Reagents/Conditions |
|---|---|---|
| Chlorine (C-6) | Nucleophilic substitution (e.g., with amines) | Amines, bases (e.g., NaH, K₂CO₃) |
| Morpholine (C-3) | Alkylation, oxidation | Alkylating agents, oxidizing agents |
| Quinazolinone core | Hydrolysis, alkylation, amide formation | Acids/bases, alkyl halides, amides |
-
Substitution at C-6 : The chlorine atom is reactive under basic or nucleophilic conditions, enabling substitution with amines or other nucleophiles. For example, in the synthesis of related quinazolinamines, chlorination with SOCl₂ or POCl₃ is critical for activating the quinazolinone core .
-
Morpholine Reactivity : The morpholine group can participate in alkylation (e.g., with alkyl halides) or oxidation (e.g., to form morpholinone derivatives).
Chlorination Methods
| Agent | Yield | Purity | Advantages |
|---|---|---|---|
| Thionyl chloride | Moderate | Variable | Low-cost, simple reaction conditions |
| Phosphoryl chloride | Higher | Improved | Better control, reduced side reactions |
Studies show phosphoryl chloride often provides higher yields and purity compared to thionyl chloride, particularly in quinazolinone chlorination .
Biological Relevance
Derivatives of 6-chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one are studied for therapeutic applications, particularly as EGFR tyrosine kinase inhibitors . The morpholine group enhances solubility and bioavailability, while the quinazolinone core facilitates binding to ATP-binding sites in enzymes .
Spectroscopic and Analytical Methods
-
NMR : Confirms the presence of the quinazolinone core and morpholine substituent.
-
IR : Identifies functional groups (e.g., C=O stretch for quinazolinone).
-
Melting Point : Used to assess purity (e.g., 180–181°C for related compounds).
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit varied biological activities depending on their substitution patterns. Below is a detailed comparison of 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one with structurally or functionally analogous compounds:
Structural and Functional Analogues
Key Comparative Insights
Anticancer Activity :
- The morpholine-substituted compound shows superior cytotoxicity against HT29 cells compared to triazolylmethyl derivatives (e.g., IC₅₀ = 4.12 μM vs. moderate activity in ). This suggests that the morpholine group enhances cellular uptake or target binding efficiency.
- In contrast, the pyrimidinyl-styryl derivative () inhibits tubulin polymerization, a mechanism distinct from the morpholine derivative’s mode of action, highlighting the role of substituents in defining biological pathways .
- Anti-Inflammatory and Analgesic Activity: Dibromo-substituted quinazolinones (e.g., 6,8-dibromo-2-phenyl derivatives) exhibit potent anti-inflammatory activity, likely due to electron-withdrawing groups enhancing interactions with cyclooxygenase enzymes . The morpholine derivative lacks reported anti-inflammatory effects, emphasizing the importance of halogenation at positions 6 and 8 for this activity.
Enzyme Inhibition :
Synthetic Utility :
- Nitro- and tosyl-substituted analogs (e.g., 6-nitro-7-tosylquinazolin-4(3H)-one) serve as intermediates for further functionalization, whereas the morpholine derivative is typically an end product for biological evaluation .
Q & A
Basic: What are the optimal synthetic routes for 6-chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?
The synthesis of quinazolinone derivatives often involves cyclocondensation or substitution reactions. For 6-chloro analogs, a common approach is the reaction of 2-aminobenzamide derivatives with morpholine under basic conditions. Microwave-assisted synthesis significantly improves reaction efficiency, reducing time from hours to minutes while increasing yields (e.g., 72% yield achieved in 30 minutes under microwave irradiation compared to 46% via conventional heating) . Key factors include solvent choice (DMF or POCl₃ for chlorination steps), temperature (120–140°C for cyclization), and catalyst/base selection (e.g., t-BuONa for oxidative coupling) .
Basic: How is the structural characterization of this compound performed?
Structural confirmation relies on X-ray crystallography to resolve binding modes and intermolecular interactions (e.g., hydrogen bonding with morpholine oxygen) . Complementary techniques include:
- NMR : NMR peaks at δ 161.28 (C=O) and δ 44.19 (morpholine CH₂) confirm the quinazolinone core and substituents .
- HRMS : Molecular ion peaks (e.g., m/z 379.1447 [M+H]) validate the molecular formula .
Basic: What in vitro biological activities are reported for this compound?
This compound exhibits antimicrobial and antifungal properties. For example:
- Antioxidant activity : Derivatives with chloro/morpholine substituents show radical scavenging efficacy (IC₅₀ < 50 μM in DPPH assays) .
- Antifungal activity : Analogues inhibit Fusarium oxysporum and Rhizoctonia solani growth by disrupting fungal sclerotia formation (57–65% reduction) .
Advanced: How do structural modifications (e.g., substituent position) affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Chloro position : 6-Chloro derivatives exhibit enhanced antimicrobial activity compared to 7- or 8-chloro isomers, likely due to improved target binding .
- Morpholine substitution : The morpholine ring enhances solubility and modulates interactions with hydrophobic enzyme pockets (e.g., PqsR ligand-binding domain) .
- Thioxo vs. oxo groups : Thioxo derivatives (e.g., 2-thioquinazolinones) show higher antifungal activity but reduced stability under acidic conditions .
Advanced: What mechanistic insights explain its role in bacterial virulence attenuation?
In Pseudomonas aeruginosa, this compound acts as a PqsR antagonist , binding to the ligand-binding domain (LBD) to inhibit pyocyanin production. X-ray crystallography (PDB: 6YZ3) shows hydrophobic interactions with residues like Phe 221 and Tyr 258, disrupting quorum-sensing signaling . Dose-dependent studies (IC₅₀ = 0.8–1.2 μM) correlate with reduced biofilm formation .
Advanced: How can contradictory data on antioxidant vs. pro-oxidant effects be resolved?
Discrepancies arise from assay conditions:
- Pro-oxidant behavior occurs at high concentrations (>100 μM) in Fe²⁺-containing media due to redox cycling of the quinazolinone core .
- Antioxidant activity dominates at lower doses (10–50 μM) in metal-free systems, where electron-donating groups (e.g., morpholine) stabilize free radicals . Researchers should standardize assays (e.g., metal chelators in DPPH tests) to clarify context-dependent effects.
Advanced: What green chemistry approaches optimize its synthesis?
Recent advances include:
- Oxidative coupling : Using O₂ as a green oxidant with 2-aminobenzamide and benzyl alcohol eliminates toxic reagents (e.g., POCl₃) and achieves 84% yield .
- Microwave-assisted synthesis : Reduces energy consumption by 70% and reaction time by 90% compared to thermal methods .
- Solvent-free conditions : Ball milling with K₂CO₃ as a base minimizes waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
